molecular formula C8H10ClN2O2- B10891497 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B10891497
M. Wt: 201.63 g/mol
InChI Key: DAMXGMGAXXOOTI-UHFFFAOYSA-M
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Description

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with chlorine and methyl groups, making it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with ethyl bromoacetate in the presence of a base . The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbon of the bromoacetate, forming the desired ester. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammatory processes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and derivative used.

Comparison with Similar Compounds

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.

Properties

Molecular Formula

C8H10ClN2O2-

Molecular Weight

201.63 g/mol

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoate

InChI

InChI=1S/C8H11ClN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13)/p-1

InChI Key

DAMXGMGAXXOOTI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NN1CCC(=O)[O-])C)Cl

Origin of Product

United States

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